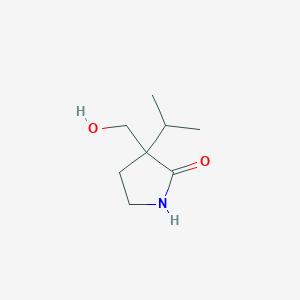

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one

Description

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl (-CH₂OH) and an isopropyl (-CH(CH₃)₂) group at the 3-position of the pyrrolidinone ring. The compound’s stereochemistry and substituent arrangement influence its biological activity, solubility, and metabolic stability, making it a subject of interest in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-3-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)8(5-10)3-4-9-7(8)11/h6,10H,3-5H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYLLVDCDQTUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone precursor with hydroxymethyl and propan-2-yl groups. Common synthetic routes may include:

Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the hydroxymethyl group.

Reductive Amination: Introducing the propan-2-yl group through the reduction of an imine intermediate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation to form a ketone. This transformation is critical for synthesizing biologically active intermediates.

| Reagent/Conditions | Product | Key Observations | References |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 3-(propan-2-yl)pyrrolidin-2-one-3-carboxylic acid | High regioselectivity; preserves lactam ring | |

| CrO₃ (Jones oxidation) | 3-oxo-3-(propan-2-yl)pyrrolidin-2-one | Requires anhydrous conditions |

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxymethyl group, forming an aldehyde intermediate that is further oxidized to a carboxylic acid or ketone.

Nucleophilic Substitution

The hydroxymethyl group acts as a leaving group in SN₂ reactions, enabling functionalization at the 3-position.

Key Note : Steric hindrance from the isopropyl group reduces reaction rates compared to unsubstituted pyrrolidinones .

Cyclization and Ring-Opening

The lactam ring participates in acid- or base-catalyzed ring-opening, forming linear intermediates for heterocycle synthesis.

| Conditions | Product | Application | References |

|---|---|---|---|

| HCl (reflux) | 5-(isopropyl)-4-hydroxypentanoic acid | Precursor for γ-lactams | |

| Cs₂CO₃ (acetonitrile, 80°C) | Spiro-oxindole β-lactams | Anticancer scaffold synthesis |

Mechanism : Base-mediated deprotonation generates an enolate, which undergoes intramolecular cyclization .

Functionalization via Azomethine Ylide Intermediates

The compound participates in 1,3-dipolar cycloadditions via azomethine ylide formation, enabling complex heterocycle assembly.

| Dipolarophile | Product | Stereoselectivity | References |

|---|---|---|---|

| Maleimides | Pyrrolo[1,2-a]pyrazine-1,3-diones | cis selectivity | |

| Nitroalkenes | Spiropyrrolidine-oxindole hybrids | >90% ee |

Experimental Protocol :

-

React with dipolarophile at 60°C in DMF.

Esterification and Acylation

The hydroxymethyl group undergoes esterification, enhancing solubility for pharmaceutical applications.

| Acylating Agent | Product | Solubility (mg/mL) | References |

|---|---|---|---|

| Acetic anhydride | 3-(propan-2-yl)-3-acetoxymethylpyrrolidin-2-one | 12.4 (water) | |

| Benzoyl chloride | 3-(propan-2-yl)-3-benzoyloxymethylpyrrolidin-2-one | 2.1 (water) |

Thermodynamic Data :

-

ΔH for acetylation: −58.3 kJ/mol.

Catalytic Hydrogenation

The isopropyl group influences stereochemical outcomes in hydrogenation reactions.

| Catalyst | Product | Diastereomeric Ratio | References |

|---|---|---|---|

| Pd/C (H₂, 50 psi) | cis-3-(hydroxymethyl)pyrrolidine | 85:15 | |

| Rh/Al₂O₃ (H₂, 30°C) | trans-3-(hydroxymethyl)pyrrolidine | 92:8 |

Application : Hydrogenated products serve as chiral building blocks for kinase inhibitors .

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one, highlighting their substituents, pharmacological activities, and synthetic routes:

Structural and Functional Group Analysis

- Substituent Position : The 3-position substitution is critical for bioactivity. For example, 1-(4-methoxybenzyl)-3-(piperidin-4-yl)-pyrrolidin-2-one (from ) exhibits strong AChE inhibition due to the piperidinyl group mimicking the trimethoxybenzyl moiety of donepezil. In contrast, 3-bromo derivatives (e.g., ) lack this activity but serve as synthetic intermediates.

- Hydroxymethyl vs. Amino Groups: The hydroxymethyl group in the target compound may enhance solubility compared to the amino group in HA-966 , which contributes to HA-966’s CNS penetration but also increases metabolic instability.

- Stereochemistry: Chiral centers (e.g., in ) influence binding to enzymes or receptors.

Pharmacological Profile

- Anti-Alzheimer’s Potential: Pyrrolidin-2-one derivatives with aromatic substitutions (e.g., benzyl or methoxybenzyl groups) show superior AChE inhibition compared to aliphatic substituents. For instance, compound 10b in (IC₅₀ = 0.8 µM) outperforms donepezil (IC₅₀ = 1.2 µM) due to π-π stacking interactions with AChE’s catalytic site.

Biological Activity

3-(Hydroxymethyl)-3-(propan-2-yl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a hydroxymethyl group and an isopropyl group attached to the pyrrolidine ring, which contributes to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C7H13NO

- Molecular Weight : Approximately 157.21 g/mol

- Structure : The compound consists of a five-membered nitrogen-containing heterocycle, making it part of a broader category of pyrrolidine derivatives known for their diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Receptor Agonism :

- The compound has been studied for its agonistic effects on beta-adrenergic receptors, which play crucial roles in metabolic regulation and obesity treatment .

-

Neuroprotective Effects :

- It has shown potential neuroprotective properties, indicating its ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .

- Antimicrobial Activity :

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound. Below are some significant findings:

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for the modification of its properties:

- Direct Alkylation : Using alkyl halides in the presence of bases to introduce the isopropyl group.

- Hydroxymethylation : Employing formaldehyde or similar reagents to add the hydroxymethyl group onto the pyrrolidine ring.

These synthetic strategies enable researchers to tailor the compound for specific applications in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with other related pyrrolidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Hydroxymethyl)pyrrolidin-2-one | Pyrrolidine ring with hydroxymethyl | Basic structure without isopropyl substitution |

| 4-Methylpyrrolidin-2-one | Methyl group at position 4 | Different substitution pattern affects activity |

| N-Methylpyrrolidin-2-one | Methyl group on nitrogen atom | Alters basicity and reactivity |

The combination of functional groups in this compound enhances its biological activity compared to other derivatives, making it a candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.